Cas no 88720-42-7 (Glycine, N-[(2-chlorophenyl)methyl]-, ethyl ester)

The compound Glycine, N-[(2-chlorophenyl)methyl]-, ethyl ester is an ethyl ester derivative of N-substituted glycine, featuring a 2-chlorobenzyl group. This structure imparts unique reactivity and potential utility in organic synthesis, particularly in peptide mimetics and pharmaceutical intermediates. The presence of the 2-chlorophenyl group enhances lipophilicity, which may improve membrane permeability in bioactive applications. The ethyl ester moiety offers synthetic flexibility, allowing for further functionalization under mild conditions. This compound is of interest in medicinal chemistry for its potential as a building block in drug design, where modifications to the glycine backbone can influence biological activity and pharmacokinetic properties.
Glycine, N-[(2-chlorophenyl)methyl]-, ethyl ester structure
88720-42-7 structure
Product Name:Glycine, N-[(2-chlorophenyl)methyl]-, ethyl ester
CAS No:88720-42-7
MF:C11H14ClNO2
MW:227.687362194061
CID:4295426
PubChem ID:4561620
Update Time:2025-05-22

Glycine, N-[(2-chlorophenyl)methyl]-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Glycine, N-[(2-chlorophenyl)methyl]-, ethyl ester
    • CS-0458535
    • AKOS000256408
    • EN300-9125132
    • ETHYL 2-{[(2-CHLOROPHENYL)METHYL]AMINO}ACETATE
    • Ethyl (2-chlorobenzyl)glycinate
    • 88720-42-7
    • N-[(2-Chlorophenyl)methyl]glycine ethyl ester
    • Inchi: 1S/C11H14ClNO2/c1-2-15-11(14)8-13-7-9-5-3-4-6-10(9)12/h3-6,13H,2,7-8H2,1H3
    • InChI Key: YPFCECVJYFFFHX-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)CNCC1=CC=CC=C1Cl

Computed Properties

  • Exact Mass: 227.0713064Da
  • Monoisotopic Mass: 227.0713064Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 38.3Ų

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Additional information on Glycine, N-[(2-chlorophenyl)methyl]-, ethyl ester

Comprehensive Overview of Glycine, N-[(2-chlorophenyl)methyl]-, ethyl ester (CAS No. 88720-42-7): Properties, Applications, and Industry Insights

Glycine, N-[(2-chlorophenyl)methyl]-, ethyl ester (CAS 88720-42-7) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural properties. This ethyl ester derivative of glycine features a 2-chlorobenzyl substitution, which enhances its reactivity and bioavailability. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in designing peptide mimetics and small molecule therapeutics targeting neurological pathways.

The compound's molecular structure (C11H14ClNO2) combines a chlorinated aromatic ring with an ester-functionalized amino acid, making it valuable for structure-activity relationship (SAR) studies. Recent publications highlight its utility in developing enzyme inhibitors, with particular interest in its potential modulation of GABA receptors – a hot topic in neuroscience research addressing stress-related disorders. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), crucial for precision applications.

In the context of green chemistry trends, manufacturers are optimizing synthesis routes for Glycine, N-[(2-chlorophenyl)methyl]-, ethyl ester to reduce environmental impact. A 2023 study demonstrated a microwave-assisted synthesis method that improved yield by 22% while cutting solvent waste. This aligns with growing industry demand for sustainable synthetic intermediates, as reflected in searches for "eco-friendly amino acid derivatives" and "green peptide synthesis."

The compound's lipophilic character, enhanced by the chlorophenyl group, makes it particularly interesting for blood-brain barrier penetration studies – currently a top search term in neuropharmacology circles. Formulation scientists are investigating its prodrug potential, with some patents suggesting modified versions could improve oral bioavailability of neuroactive compounds. These developments respond to frequent queries about "improving drug delivery" and "CNS-targeting molecules."

Quality control protocols for CAS 88720-42-7 emphasize rigorous chiral purity verification, as the L-configuration is typically required for biological activity. Advanced chiral chromatography methods can detect enantiomeric impurities below 0.1%, addressing pharmaceutical industry concerns about isomer-specific effects. This precision becomes crucial when developing targeted therapies, another trending search phrase in medicinal chemistry.

Emerging applications include use as a flavor enhancer precursor in food science and as a corrosion inhibitor in specialty materials. The 2-chlorobenzyl moiety contributes antimicrobial properties that are being explored for preservative formulations, coinciding with increased searches for "non-toxic antimicrobial additives." Stability studies show the compound maintains integrity under standard storage conditions (2-8°C, inert atmosphere), important for industrial scale-up considerations.

Regulatory status varies by region, but current data indicates Glycine, N-[(2-chlorophenyl)methyl]-, ethyl ester falls outside major restriction lists when used appropriately. Safety assessments recommend standard organic compound handling procedures, with particular attention to avoiding hydrolysis during processing. These precautions address common laboratory safety queries while maintaining compliance with REACH and other chemical regulations.

Market analysts note growing demand for this specialty chemical, particularly from contract research organizations (CROs) working on fragment-based drug discovery. The compound's molecular weight (227.69 g/mol) and logP (~2.3) place it within desirable ranges for lead compound optimization, explaining its inclusion in several high-throughput screening libraries. These features correlate with frequent searches for "drug-like small molecules" and "medicinal chemistry tools."

Future research directions may explore the compound's potential in bioconjugation techniques and proteolysis-targeting chimera (PROTAC) development – two rapidly growing areas in drug discovery. Its reactive ester group and aromatic handle make it suitable for click chemistry applications, addressing another trending topic in synthetic methodology. As the scientific community continues investigating CAS 88720-42-7, its versatility across multiple disciplines ensures ongoing relevance in cutting-edge research.

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